(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one
Description
The compound "(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one" is an α,β-unsaturated ketone (enone) derivative featuring a 6,7-dichloro-substituted benzodioxin core. The (2E)-configuration indicates a trans arrangement of substituents across the double bond.
Properties
IUPAC Name |
(E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-16(2)4-3-9(17)11-12(15)8(14)7-10-13(11)19-6-5-18-10/h3-4,7H,5-6H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDQFQSCCOVRDN-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one is a derivative of benzodioxin with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 295.14 g/mol. It features a dichloro-substituted benzodioxin moiety and a dimethylamino group attached to an enone structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂NO₃ |
| Molecular Weight | 295.14 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antioxidant Properties
A study evaluated a series of 2,6,7-substituted benzodioxin derivatives for their ability to inhibit lipid peroxidation. The compound demonstrated significant antioxidant activity, outperforming traditional antioxidants like probucol by 5 to over 45 times in certain assays . This suggests its potential utility in preventing oxidative stress-related diseases.
Calcium Channel Blocking
The compound has been noted for its calcium antagonist properties, comparable in potency to flunarizine. This activity was assessed through in vitro assays that measured the inhibition of calcium influx in vascular smooth muscle cells . Such properties may indicate therapeutic potential in cardiovascular diseases where calcium channel modulation is beneficial.
Hypolipidemic Effects
In vivo studies on mice indicated that the compound exhibited hypolipidemic effects at doses of 100 and 300 mg/kg. This activity was measured by assessing serum lipid levels post-administration, highlighting its potential for managing dyslipidemia .
The biological activities of this compound are primarily attributed to its ability to modulate oxidative stress pathways and calcium signaling. The structural features that enhance its lipophilicity and reactivity contribute to its efficacy as an antioxidant and calcium channel blocker.
Study on Lipid Peroxidation Inhibition
In a controlled laboratory setting, researchers synthesized several derivatives of benzodioxin and tested them against human low-density lipoprotein (LDL) peroxidation induced by copper ions. Among these derivatives, the compound showed the highest inhibition rates, suggesting a robust mechanism against oxidative damage .
Evaluation of Cardiovascular Effects
In another study focusing on cardiovascular health, the compound was administered to hypertensive rat models. The results indicated a significant reduction in blood pressure and heart rate variability, supporting its role as a calcium antagonist and highlighting its therapeutic potential for hypertension management .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Physical Properties
- Melting Point : 6d exhibits a melting point of 122–124°C . The target compound’s melting point may differ due to reduced symmetry or stronger intermolecular forces (e.g., Cl substituents enhancing crystal packing).
- IR Spectroscopy: 6d’s IR spectrum shows peaks at 1634 cm⁻¹ (C=O stretch) and 1603 cm⁻¹ (conjugated enone or aromatic C=C) . The target compound’s carbonyl stretch may appear at a similar frequency, but Cl substituents could lower wavenumbers due to inductive effects.
- NMR Data: 6d’s ¹H-NMR (DMSO-d₆) includes resonances at δ 7.97–7.42 ppm (aromatic protons) and δ 7.86 ppm (enone β-proton) . The target compound’s benzodioxin protons would likely resonate upfield (δ 6.5–7.5 ppm) compared to 6d’s phthalazinone protons.
Data Table: Comparative Analysis
Research Findings and Implications
- Solubility: The dimethylamino group in the target compound could improve aqueous solubility relative to 6d’s hydrophobic s-butyl and methoxy groups.
Methodological Context
Structural characterization of such compounds often relies on X-ray crystallography refined via SHELXL and visualized using ORTEP-3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
